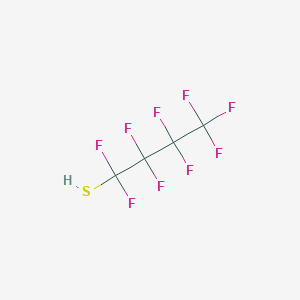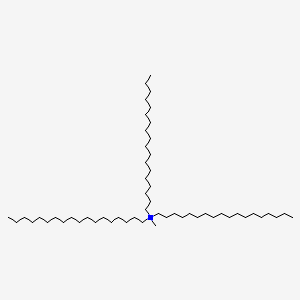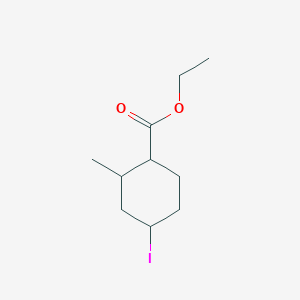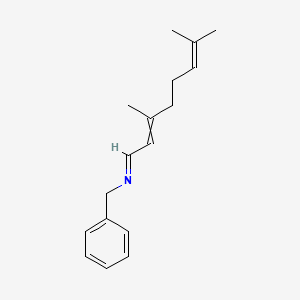
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine is an organic compound characterized by its unique structure, which includes a benzyl group attached to an imine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine typically involves the reaction of benzylamine with 3,7-dimethylocta-2,6-dienal under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-amine: Similar structure but with an amine group instead of an imine group.
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-oxide: Contains an oxygen atom in place of the imine group.
Uniqueness
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine is unique due to its specific imine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
114609-85-7 |
|---|---|
分子式 |
C17H23N |
分子量 |
241.37 g/mol |
IUPAC名 |
N-benzyl-3,7-dimethylocta-2,6-dien-1-imine |
InChI |
InChI=1S/C17H23N/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-13H,7,9,14H2,1-3H3 |
InChIキー |
GDKUFTCBJYLRET-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC=NCC1=CC=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



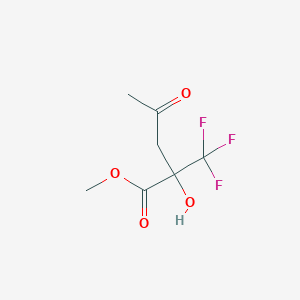
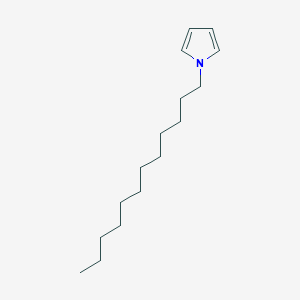
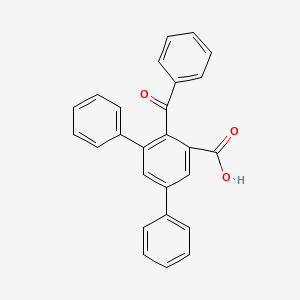

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
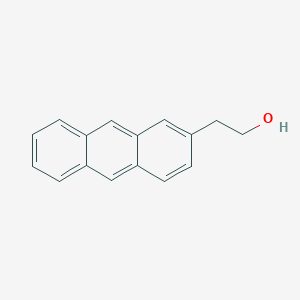
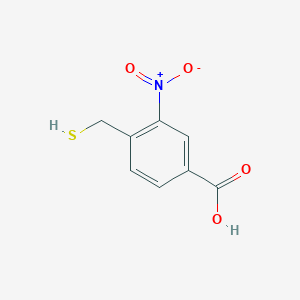

![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
